uhpB protein - 142845-20-3

uhpB protein

Catalog Number: EVT-1518868
CAS Number: 142845-20-3
Molecular Formula: C8H11N5O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

UhpB is derived from Escherichia coli and classified under histidine kinases, which are integral to bacterial signal transduction pathways. These proteins are characterized by their ability to autophosphorylate on a histidine residue, leading to downstream signaling events that affect gene expression and cellular responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of UhpB can be achieved through various methods, including recombinant DNA technology. Typically, the gene encoding UhpB is cloned into expression vectors suitable for E. coli or eukaryotic systems. Common techniques include:

  • Polymerase Chain Reaction (PCR): This method amplifies the uhpB gene for cloning purposes.
  • Transformation: The recombinant plasmid is introduced into competent E. coli cells, which then express the UhpB protein.
  • Protein Purification: Techniques such as affinity chromatography (using His-tags or glutathione S-transferase tags) are employed to isolate UhpB from bacterial lysates .

Cell-free protein synthesis systems can also be utilized for producing UhpB, allowing for rapid screening and manipulation of reaction conditions to optimize yield and functionality .

Molecular Structure Analysis

Structure and Data

The structure of UhpB consists of several key domains that facilitate its function as a kinase. It typically includes:

  • Histidine Kinase Domain: Responsible for autophosphorylation.
  • Receiver Domain: Interacts with UhpC for signal transduction.
  • Transmembrane Region: Anchors the protein in the cell membrane.

Structural studies have indicated that UhpB undergoes conformational changes upon phosphorylation, which are critical for its interaction with downstream signaling partners . Data regarding its three-dimensional structure can be obtained from databases like UniProt and PDB.

Chemical Reactions Analysis

Reactions and Technical Details

UhpB participates in several key biochemical reactions:

  • Autophosphorylation: Upon activation by environmental signals (e.g., presence of glucose-6-phosphate), UhpB autophosphorylates at a specific histidine residue.
  • Phosphotransfer to UhpC: The phosphoryl group is transferred from UhpB to UhpC, activating it and leading to changes in gene expression related to sugar transport.

These reactions are crucial for the regulatory function of UhpB in response to external stimuli .

Mechanism of Action

Process and Data

The mechanism of action of UhpB involves a series of steps:

  1. Signal Detection: The presence of glucose-6-phosphate binds to UhpB.
  2. Autophosphorylation: This binding triggers autophosphorylation on a histidine residue within UhpB.
  3. Phosphotransfer: The phosphoryl group is transferred to UhpC, activating it.
  4. Regulation of Gene Expression: Activated UhpC then promotes the transcription of uhpT, enhancing sugar uptake.

This cascade illustrates how environmental signals can rapidly alter cellular metabolism through precise molecular interactions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

UhpB exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 45 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within a neutral pH range.
  • Solubility: Soluble in aqueous buffers commonly used for protein purification.

These properties are essential for understanding how UhpB behaves under different experimental conditions and its interactions with other biomolecules .

Applications

Scientific Uses

UhpB has significant applications in various fields:

  • Biotechnology: Used as a model system for studying signal transduction mechanisms in bacteria.
  • Synthetic Biology: Its regulatory functions can be harnessed to design engineered bacterial strains with enhanced metabolic capabilities.
  • Drug Development: Understanding its mechanism may lead to novel antimicrobial strategies targeting bacterial transport systems.

Research into UhpB continues to provide insights into bacterial physiology and potential therapeutic targets .

Structural Characterization of UhpB

Domain Architecture and Topology

Transmembrane Helices and Cytoplasmic Domains

UhpB is a transmembrane histidine kinase (HK) that exhibits a complex topological organization critical for its signal transduction function. The N-terminal portion (residues 1-272) contains 6-10 transmembrane segments that anchor the protein within the bacterial inner membrane. This hydrophobic domain enables UhpB to form a signaling complex with UhpC, a membrane-embedded sensor protein that detects extracellular glucose-6-phosphate (Glc6P) [1] [2]. The transmembrane helices are thought to undergo conformational rearrangements upon inducer binding to UhpC, transmitting the signal intracellularly.

The C-terminal cytoplasmic portion (residues 273-500) houses the catalytic and regulatory domains essential for phosphotransfer activities. This region comprises three functionally distinct segments:

  • A linker region predicted to form a coiled-coil structure
  • A dimerization domain that forms a four-helix bundle
  • The catalytic kinase domain containing conserved ATP-binding motifs [1] [5]

This modular architecture allows UhpB to integrate extracellular signals with cytoplasmic phosphorylation cascades, positioning it as a central switch in sugar-phosphate transport regulation.

Table 1: Domain Organization of UhpB

DomainResidue RangeStructural FeaturesFunctional Role
Transmembrane Domain1-2726-10 α-helical segmentsSignal reception via UhpC interaction
Linker Region~273-292Predicted coiled-coilSignal transduction to cytoplasmic domains
Dimerization Domain293-366Four-helix bundle (phosphoryl transfer domain)Homodimerization; His-313 phosphorylation site
Catalytic Kinase Domain367-500ATP-binding pocket (N/G-boxes)Autokinase activity; phosphotransfer to UhpA

Histidine Kinase (HK) Domain: H-Box, N-Box, and G-Box Motifs

The cytoplasmic HK domain of UhpB contains signature motifs conserved across bacterial histidine kinases. The H-box (residues 307-320) encompasses the autophosphorylation site His-313 within the consensus sequence FxxH(S/T)AxxRTPL [5] [7]. This histidine residue serves as the primary acceptor of the γ-phosphate from ATP during autokinase activity. Flanking the H-box, the N-box (DxxxTxxHxNL) and G-box (GGxGLGL) constitute the ATP-binding pocket [5]. The N-box coordinates Mg²⁺-ATP binding through conserved aspartate residues, while the G-box forms a flexible ATP lid that undergoes conformational changes upon nucleotide binding [5] [7]. Mutational analyses demonstrate that substitutions in these motifs (e.g., H313A) abolish UhpB's autokinase activity and disrupt signal transduction [1] [2].

Phosphoryl Transfer-Dimerization Domain

Residues 293-366 constitute the phosphoryl transfer-dimerization domain, a critical structural and functional unit. This domain forms an interdimer four-helix bundle that mediates UhpB homodimerization and positions His-313 for phosphotransfer reactions [1]. Structural and functional studies reveal this region serves three primary roles:

  • UhpA Binding and Sequestration: The domain specifically interacts with the response regulator UhpA, sequestering it in an inactive state in the absence of inducer [1]
  • Phosphatase Activity: Accelerates dephosphorylation of phospho-UhpA (P~UhpA)
  • Reverse Phosphotransfer: Mediates phosphate acceptance from P~UhpA to His-313 in the presence of EDTA [1]

Notably, mutations within this domain (e.g., R324C) can uncouple UhpB activity from UhpC regulation, leading to constitutive kinase activity and altered phosphatase function [1] [2]. This domain shares structural homology with the EnvZ histidine kinase, suggesting conserved mechanisms in phosphoryl transfer among diverse bacterial HKs [1] [3].

Conserved Structural Motifs in Bacterial Two-Component Systems

UhpB belongs to the HPK1 subfamily of histidine kinases, characterized by conserved sequence fingerprints including the H-, N-, D-, F-, and G-boxes [5] [7]. These motifs collectively form the catalytic core shared among diverse bacterial HKs:

  • HAMP Domain: Although not explicitly mapped in UhpB, sequence analysis predicts a ~50-residue HAMP (Histidine kinases, Adenylyl cyclases, Methyl-binding proteins, Phosphatases) linker between TM2 and the dimerization domain. In homologous HKs, this domain transmits conformational signals from transmembrane helices to cytoplasmic domains via helical rotations ("cogwheeling") [5] [7].

  • Dimerization Domain Conservation: The four-helix bundle architecture observed in UhpB represents a universal structural paradigm for HK dimerization. This domain positions the phospho-accepting histidine for trans-autophosphorylation, where the catalytic domain of one monomer phosphorylates the H-box histidine of the partner monomer [5] [7].

  • ATP-Binding Domain Homology: UhpB's catalytic domain shares structural homology with ATPase domains of DNA gyrase (GyrB), Hsp90, and MutL, forming an α/β sandwich with a central antiparallel β-sheet [5] [7]. This ancient fold supports ATP binding and hydrolysis chemistry across diverse enzyme families.

Phylogenetic analyses position UhpB within a distinct cluster of sugar-sensing kinases, sharing higher sequence identity with homologous systems like ChvG (plant-associated bacteria) and DctB (C4-dicarboxylate sensor) than with osmosensors like EnvZ [5] [7].

Comparative Analysis with Homologous Sensor Kinases (e.g., EnvZ)

UhpB and EnvZ (osmosensing HK in E. coli) exemplify functional diversification within conserved HK architectural frameworks:

Structural Parallels:

  • Both contain cytoplasmic phosphoryl transfer domains that form functional four-helix bundles
  • GST fusion proteins of their cytoplasmic domains (GST-Bc for UhpB; GST-EnvZ for EnvZ) exhibit dominant-negative interference with their cognate response regulators (UhpA and OmpR, respectively) [1] [3]
  • Both accelerate dephosphorylation of their phosphorylated response regulators

Functional Divergences:

  • Activation Mechanism: UhpB requires UhpC for signal detection and activation, while EnvZ directly senses osmotic stimuli through its transmembrane domains [1] [3]
  • Phosphotransfer Efficiency: The UhpB-UhpA system exhibits rapid phosphotransfer kinetics (<30 seconds) but relatively unstable phosphorylated UhpA. In contrast, EnvZ-OmpR phosphotransfer produces a longer-lived OmpR~P species [4]
  • Regulatory Control: UhpB exhibits stringent "kinase-off" default state relieved only by UhpC-inducer interaction. EnvZ displays constitutive basal kinase activity modulated by osmotic shifts [1] [2]

Table 2: Comparative Features of UhpB and EnvZ Histidine Kinases

PropertyUhpBEnvZ
Primary SignalGlucose-6-phosphate (via UhpC)Osmolarity changes
Transmembrane Segments6-102
Cognate RRUhpAOmpR
Phosphotransfer DomainResidues 293-366Residues 223-289 (P domain)
Kinase:Phosphatase RatioTightly regulated (UhpC-dependent)Constitutive kinase with modulated phosphatase
GST Fusion InterferenceBlocks UhpA binding & activityInhibits OmpR activation

Mutational studies highlight functional significance of specific residues: The UhpB R324C mutation confers UhpC-independent autokinase activity and phosphotransfer to UhpA, while analogous mutations in EnvZ (e.g., T247R) yield constitutive phosphatase activity [1] [3]. This underscores how conserved domains can be tuned for system-specific regulation. The phosphoryl transfer domain of EnvZ, when expressed as a GST fusion, strongly interferes with OmpR-dependent gene expression, mirroring the inhibitory effect of GST-Bc on uhpT expression [1] [3].

Properties

CAS Number

142845-20-3

Product Name

uhpB protein

Molecular Formula

C8H11N5O3

Synonyms

uhpB protein

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